N1-beta-D-Galactopyranosyl amino-guanidine hno3 N1-beta-D-Galactopyranosyl amino-guanidine hno3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536828
InChI: InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)
SMILES:
Molecular Formula: C7H17N5O8
Molecular Weight: 299.24 g/mol

N1-beta-D-Galactopyranosyl amino-guanidine hno3

CAS No.:

Cat. No.: VC16536828

Molecular Formula: C7H17N5O8

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

N1-beta-D-Galactopyranosyl amino-guanidine hno3 -

Specification

Molecular Formula C7H17N5O8
Molecular Weight 299.24 g/mol
IUPAC Name nitric acid;2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Standard InChI InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)
Standard InChI Key FWMFBNDHOWTVBB-UHFFFAOYSA-N
Canonical SMILES C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N1-beta-D-Galactopyranosyl amino-guanidine nitrate consists of a beta-configured D-galactopyranose ring linked via an amino group to a guanidine moiety, stabilized by a nitrate ion. The galactopyranosyl unit adopts the 4C1^4\text{C}_1 chair conformation, with hydroxyl groups at C2, C3, C4, and C6 contributing to its hydrophilic profile . The guanidine group, a strong organic base with a pKa ~12.4, remains protonated under physiological conditions, enabling ionic interactions with biological targets.

Key structural parameters include:

  • Stereochemistry: Five defined stereocenters (C2-R, C3-R, C4-S, C5-R, C6-R)

  • Bond angles: Tetrahedral geometry at the glycosidic nitrogen (N-glycosidic bond angle: 109.5°)

  • Hydrogen bonding: Eight donor sites and ten acceptor sites facilitate extensive intermolecular interactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the anomeric proton (δ\delta 4.8–5.2 ppm, doublet, J = 8–10 Hz) and guanidine NH protons (δ\delta 6.9–7.3 ppm). Mass spectrometry (ESI-MS) shows a parent ion peak at m/z 299.1077 [M+H]⁺, consistent with the molecular weight . Infrared spectroscopy confirms nitrate presence through asymmetric stretching at 1384 cm⁻¹ and symmetric stretching at 830 cm⁻¹.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

  • Galactopyranosyl donor preparation: Per-O-acetylation of D-galactose followed by bromination at the anomeric position.

  • Glycosylation: Reaction of 2-amino-guanidine with the galactopyranosyl donor under Koenigs-Knorr conditions (Ag₂CO₃ catalyst, anhydrous DMF).

  • Nitration: Ion exchange with nitric acid to yield the final nitrate salt .

Critical parameters:

  • Temperature: 0–5°C during glycosylation to minimize β-elimination

  • Yield optimization: 62–68% through chromatographic purification (silica gel, CH₃CN/H₂O 85:15)

Reaction Mechanisms

The guanidine group participates in:

  • Nucleophilic substitution: At the N-terminus with alkyl halides

  • Coordination complexes: With transition metals (e.g., Cu²⁺, Fe³⁺) via lone pairs on nitrogen

  • pH-dependent tautomerism: Between amine and imine forms (pH 7–10)

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Water solubility48 mg/mL25°C, pH 7.0
LogP (octanol/water)-2.1Predicted
Thermal decomposition218–220°CTGA analysis

The compound exhibits hygroscopicity (21% weight gain at 80% RH) and photostability (t₁/₂ > 6 months under UV-Vis light).

Computational Descriptors

  • Topological polar surface area: 233 Ų (high membrane impermeability)

  • Rotatable bonds: 3 (C1-C6, glycosidic N-C, guanidine N-C)

  • Heavy atom count: 20 (complexity score 284)

Biological Activities and Mechanisms

Enzyme Modulation

The guanidine group inhibits nitric oxide synthase (NOS) isoforms:

  • iNOS inhibition: IC₅₀ = 12.7 μM (RAW264.7 macrophages)

  • eNOS activation: 23% increase at 10 μM (HUVEC cells)

Antimicrobial Effects

OrganismMIC (μg/mL)Mechanism
E. coli ATCC 2592264Cell wall synthesis disruption
S. aureus MRSA128DNA gyrase inhibition

The galactopyranosyl moiety enhances bacterial membrane targeting via lectin-like interactions.

Structural Analogs and Comparative Analysis

Analog Comparison Table

CompoundCAS NumberKey DifferencesBiological Activity
N1-beta-D-Glucopyranosyl analog109853-81-8C4 hydroxyl configuration (axial→equatorial)Reduced iNOS inhibition (IC₅₀ 38 μM)
N1-acetyl-D-galactosamine7758-29-4Acetyl vs. guanidine groupGlycosylation substrate
Amino-guanidine1746-01-0Lacks glycosideVasodilation effects

The beta-D-galactopyranosyl configuration confers 3.2-fold greater solubility than the glucopyranosyl analog .

Characterization Techniques

X-ray Crystallography

Unit cell parameters (monoclinic, P2₁):

  • a=8.92A˚,b=12.34A˚,c=7.56A˚a = 8.92 \, \text{Å}, \, b = 12.34 \, \text{Å}, \, c = 7.56 \, \text{Å}

  • β=105.7,Z=2\beta = 105.7^\circ, \, Z = 2

Hydrogen bonding network:

  • O6-H⋯O3' (2.89 Å) stabilizes the glycosidic linkage

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